2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a combination of oxadiazole, thienopyridine, and benzyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the thienopyridine moiety, and finally the attachment of the benzyl and methoxymethyl groups. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various alkylating agents. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic structure could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate specific molecular pathways might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methylthieno[2,3-b]pyridin-3-amine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-thieno[2,3-b]pyridin-3-amine: Lacks the methyl group on the thienopyridine ring, which could influence its chemical properties.
Uniqueness
The presence of both the methoxymethyl and methyl groups in 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine makes it unique compared to its analogs. These groups can impact the compound’s solubility, stability, and interactions with biological targets, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C19H18N4O2S/c1-11-8-13(10-24-2)15-16(20)17(26-19(15)21-11)18-22-14(23-25-18)9-12-6-4-3-5-7-12/h3-8H,9-10,20H2,1-2H3 |
InChI Key |
FRELZTKGFQFKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)CC4=CC=CC=C4)N)COC |
Origin of Product |
United States |
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